molecular formula C22H46N2O4+2 B448629 N~1~,N~1~,N~1~-TRIETHYL-2-({6-OXO-6-[2-(TRIETHYLAMMONIO)ETHOXY]HEXANOYL}OXY)-1-ETHANAMINIUM

N~1~,N~1~,N~1~-TRIETHYL-2-({6-OXO-6-[2-(TRIETHYLAMMONIO)ETHOXY]HEXANOYL}OXY)-1-ETHANAMINIUM

Cat. No.: B448629
M. Wt: 402.6g/mol
InChI Key: LKBCGOJIUNCKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) is a chemical compound with the molecular formula C22H46N2O4+2 and a molecular weight of 402.6 g/mol. This compound is known for its unique structure, which includes a hexane backbone with dioxo and bis(oxy) groups, and triethylethanaminium moieties. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) involves multiple steps. One common synthetic route includes the reaction of hexanedioic acid with ethylene glycol to form the intermediate 1,6-dioxohexane-1,6-diyl bis(oxy) compound. This intermediate is then reacted with triethylamine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

When compared to similar compounds, 2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) stands out due to its unique structure and chemical properties. Similar compounds include:

  • N,N’-[(1,6-dioxo-1,6-hexanediyl)bis(2,1-hydrazinediylcarbonyl-4,1-phenylene)]dipropanamide
  • 2,2’-[(1,6-Dioxohexane-1,6-diyl)bis(oxy)]bis{N,N-dimethyl-N-[(triethylsilyl)methyl]ethan-1-aminium} diiodide

These compounds share some structural similarities but differ in their functional groups and overall chemical behavior, making 2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) unique in its applications and reactivity.

Properties

Molecular Formula

C22H46N2O4+2

Molecular Weight

402.6g/mol

IUPAC Name

triethyl-[2-[6-oxo-6-[2-(triethylazaniumyl)ethoxy]hexanoyl]oxyethyl]azanium

InChI

InChI=1S/C22H46N2O4/c1-7-23(8-2,9-3)17-19-27-21(25)15-13-14-16-22(26)28-20-18-24(10-4,11-5)12-6/h7-20H2,1-6H3/q+2

InChI Key

LKBCGOJIUNCKFM-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CCOC(=O)CCCCC(=O)OCC[N+](CC)(CC)CC

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)CCCCC(=O)OCC[N+](CC)(CC)CC

Origin of Product

United States

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